REACTION_SMILES
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[ClH:19].[F:1][C:2]1([F:18])[CH2:3][CH:4]([NH:7][C:8](=[O:9])[O:10][CH2:11][c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[CH2:5][CH2:6]1>>[ClH:19].[F:1][C:2]1([F:18])[CH2:3][CH:4]([NH2:7])[CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(NC1CCC(F)(F)C1)OCc1ccccc1
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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NC1CCC(F)(F)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |